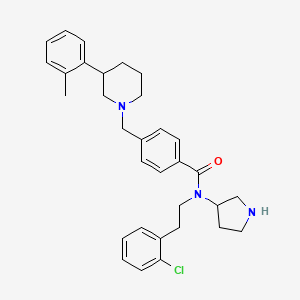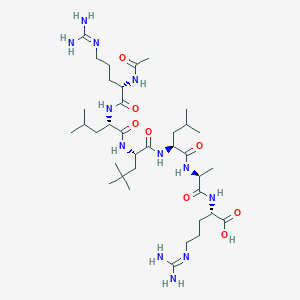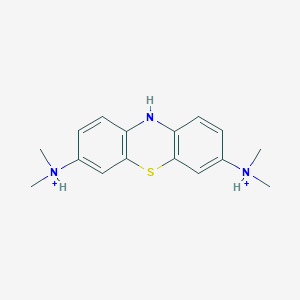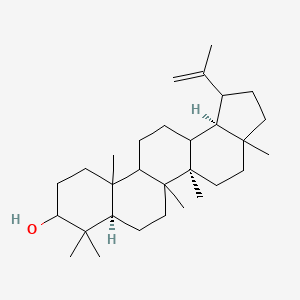
3beta-Hydroxy-20(29)-lupene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3beta-Hydroxy-20(29)-lupene is a naturally occurring triterpenoid compound found in various plant species. It is known for its diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties. The compound’s unique molecular structure contributes to its potential therapeutic applications, making it a subject of interest in pharmaceutical research and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3beta-Hydroxy-20(29)-lupene typically involves the extraction of triterpenoids from plant sources, followed by purification processes. One common method includes the use of ethanol for extraction, followed by chromatographic techniques to isolate the compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from plant materials such as birch bark. The process includes solvent extraction, purification, and crystallization to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: 3beta-Hydroxy-20(29)-lupene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions often involve reagents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions include derivatives with enhanced biological activities, such as increased anticancer or antiviral properties .
Scientific Research Applications
3beta-Hydroxy-20(29)-lupene has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various triterpenoid derivatives.
Biology: Studied for its role in modulating biological pathways and cellular processes.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and antiviral agent.
Industry: Utilized in the development of pharmaceuticals and cosmetics due to its bioactive properties
Mechanism of Action
The mechanism of action of 3beta-Hydroxy-20(29)-lupene involves multiple molecular targets and pathways:
Apoptosis Induction: The compound triggers apoptosis in cancer cells by activating caspases and inducing mitochondrial permeability transition.
NF-κB Inhibition: It inhibits the activation of NF-κB, a transcription factor involved in inflammation and cancer progression.
Antiviral Activity: The compound exhibits antiviral properties by interfering with viral replication processes
Comparison with Similar Compounds
- Betulinic acid
- Oleanolic acid
- Ursolic acid
Comparison: 3beta-Hydroxy-20(29)-lupene is unique due to its specific molecular structure, which imparts distinct biological activities. Compared to betulinic acid, it has a different mechanism of action and a broader range of applications in medicine and industry .
Properties
Molecular Formula |
C30H50O |
|---|---|
Molecular Weight |
426.7 g/mol |
IUPAC Name |
(5aR,7aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol |
InChI |
InChI=1S/C30H50O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-25,31H,1,9-18H2,2-8H3/t20?,21?,22-,23?,24?,25+,27?,28?,29+,30?/m0/s1 |
InChI Key |
MQYXUWHLBZFQQO-HQBMYVNCSA-N |
Isomeric SMILES |
CC(=C)C1CCC2([C@H]1C3CCC4C5(CCC(C([C@@H]5CCC4([C@@]3(CC2)C)C)(C)C)O)C)C |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Methylphenyl)ethylsulfanyl]-3-[4-[2-(4-methylsulfonyloxyphenoxy)ethyl]phenyl]propanoic acid](/img/structure/B10770671.png)
![Tert-butyl 2-[[4-amino-3-[2-(4-hydroxyphenyl)ethyl]benzoyl]amino]-4-phenylbutanoate](/img/structure/B10770673.png)
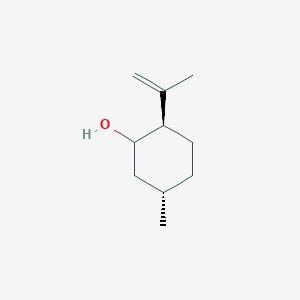
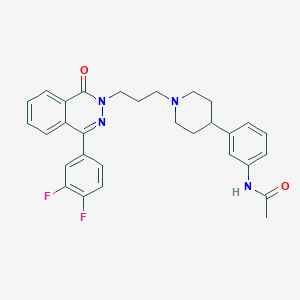
![2,3-Di(thiophen-2-yl)benzo[g]quinoxaline-8-carboxylic acid](/img/structure/B10770681.png)
![3-[[4-(5-Hydroxy-2-methylanilino)pyrimidin-2-yl]amino]benzenesulfonamide](/img/structure/B10770683.png)
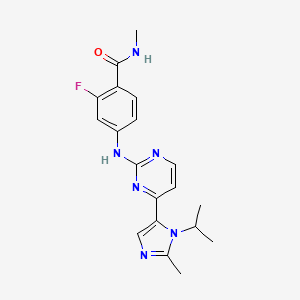
![N-[6-oxo-6-[(3S,4S)-3-[(4-phenoxyphenyl)sulfonylamino]-4-sulfanylpyrrolidin-1-yl]hexyl]acetamide](/img/structure/B10770711.png)
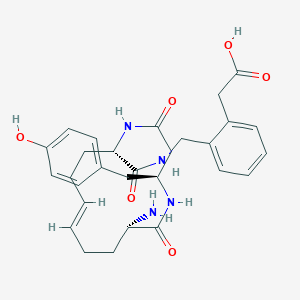
![(2S)-2-[[(2S)-2-[[hydroxy-[(1R)-1-(2-methylpropanoyloxymethoxycarbonylamino)ethyl]phosphoryl]methyl]-3-(4-phenylphenyl)propanoyl]amino]propanoic acid](/img/structure/B10770719.png)
![(5Z)-5-[[4-hydroxy-3-(trifluoromethyl)phenyl]methylidene]-3-[4,4,4-trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butyl]-1,3-thiazolidine-2,4-dione](/img/structure/B10770731.png)
